2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
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Overview
Description
2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound with the molecular formula C₁₀H₁₁ClN₂O₄. It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, along with a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide typically involves the reaction of 2-chloro-4-nitroaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium catalyst, solvent (e.g., ethanol).
Oxidation: Potassium permanganate, solvent (e.g., water).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 2-chloro-N-(2-methoxy-4-aminophenyl)propanamide.
Oxidation: Formation of 2-chloro-N-(2-hydroxy-4-nitrophenyl)propanamide.
Scientific Research Applications
2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes in the enzyme structure .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
- 2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
- 2-chloro-N-(2-methoxy-3-nitrophenyl)propanamide
Uniqueness
2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(13(15)16)5-9(8)17-2/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSICKCUZXGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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